An In-depth Technical Guide to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS 5993-96-4)
An In-depth Technical Guide to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS 5993-96-4)
A Note to the Researcher: Direct experimental data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol with CAS number 5993-96-4 is scarce in publicly available scientific literature. This guide has been constructed by a senior application scientist to provide a comprehensive theoretical and predictive overview based on the well-established chemistry of the broader pyrido[1,2-a]pyrimidine scaffold and the inherent properties of its functional groups. The insights herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this specific, yet understudied, molecule.
Introduction: The Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. This scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities. Derivatives of the closely related pyrido[1,2-a]pyrimidin-2-one and -4-one have been investigated for their potential as anti-inflammatory, anti-cancer, and neurological agents.[1] The structural similarity of pyridopyrimidines to purines makes them valuable frameworks for designing molecules that can interact with various biological targets.[2]
This guide focuses specifically on 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, a derivative featuring a hydroxyl group at the 3-position of the dihydropyrimidine ring. This introduces a chiral center and the chemical properties of a secondary alcohol adjacent to a tertiary bridgehead nitrogen, a feature that suggests unique reactivity and potential for hydrogen bonding interactions with biological macromolecules.
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₀N₂O | Based on structural analysis. |
| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | The presence of polar functional groups (hydroxyl, amines) and a rigid bicyclic system would favor a solid state. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and have some solubility in water. | The hydroxyl group and nitrogen atoms can participate in hydrogen bonding with protic solvents. |
| pKa | The tertiary bridgehead nitrogen is expected to be basic. | The exact pKa would be influenced by the electron-withdrawing effects of the pyrimidine ring and the hydroxyl group. |
Spectroscopic Signatures
The characterization of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton spectrum would be complex due to the saturated, conformationally restricted ring system and the presence of a chiral center, leading to diastereotopic protons. Key signals would include:
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Aromatic protons on the pyridine ring.
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A multiplet for the proton on the carbon bearing the hydroxyl group (C3-H).
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Complex multiplets for the diastereotopic methylene protons at the C2 and C4 positions.
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A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum would show eight distinct signals, including:
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Signals for the sp² carbons of the pyridine ring.
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A signal for the carbon attached to the hydroxyl group (C3) in the aliphatic region.
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Signals for the methylene carbons (C2 and C4).
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A signal for the bridgehead carbon.
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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C=N and C=C stretching vibrations from the aromatic portion of the molecule.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed.
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Fragmentation patterns would likely involve the loss of the hydroxyl group, water, and cleavage of the dihydropyrimidine ring.
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Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol would be the reduction of the corresponding ketone, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-one. While the synthesis of this specific ketone is not detailed in the available literature, a general approach can be proposed.
Protocol: Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol via Reduction
Step 1: Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-one (Hypothetical Intermediate)
This intermediate could potentially be synthesized through a multi-step reaction starting from 2-aminopyridine and a suitable three-carbon building block with carbonyl functionality at the appropriate position.
Step 2: Reduction to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the hypothetical 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-one in a suitable anhydrous solvent such as methanol or ethanol.
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Reducing Agent: Cool the solution in an ice bath to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The use of a mild reducing agent is crucial to selectively reduce the ketone without affecting the aromatic pyridine ring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C. Adjust the pH to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Structure and Proposed Synthetic Pathway
The chemical structure of the target compound and a proposed synthetic route are illustrated below.
Figure 1: Proposed synthetic pathway to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol.
Potential Applications and Future Research Directions
Given the diverse biological activities of the broader pyridopyrimidine family, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol represents an intriguing candidate for further investigation.
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Drug Discovery: The introduction of a hydroxyl group and a chiral center could lead to more specific interactions with biological targets compared to its achiral ketone or methylene counterparts. This could be leveraged in the design of novel kinase inhibitors, central nervous system agents, or anti-infective drugs.[3] The hydrogen bonding capability of the hydroxyl group could be crucial for target binding.
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Asymmetric Synthesis: The chiral nature of the molecule makes it a potential building block or ligand in asymmetric synthesis.
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Material Science: The unique electronic and structural features of this heterocyclic alcohol could be explored for applications in materials science, such as the development of novel polymers or coatings.[1]
Future research should focus on the development of a reliable synthetic route to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, followed by its thorough spectroscopic and crystallographic characterization to confirm its structure. Subsequent biological screening against a panel of relevant targets would be essential to elucidate its pharmacological potential.
Safety and Handling
As specific safety data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unavailable, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation, ingestion, and skin contact.
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Refer to the Safety Data Sheet (SDS) for any known related compounds for general guidance.
References
- Elmaaty, T. A., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 249-257.
- Guillory, J. K. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene.
- Kwiecień, A., & Ciunik, Z. (2015).
- MDPI. (2022).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79500, 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Retrieved February 24, 2026 from [Link].
- Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
- ResearchGate. (2015). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
- Research Journal of Pharmacy and Technology. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(11), 5231-5236.
- Routier, S., et al. (2015). Recent advances in the chemistry and biology of pyridopyrimidines. European Journal of Medicinal Chemistry, 97, 347-367.
- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
